Welcome to the BenchChem Online Store!
molecular formula C14H16O4 B8621054 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-, methyl ester CAS No. 57393-32-5

1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-, methyl ester

Cat. No. B8621054
M. Wt: 248.27 g/mol
InChI Key: YLHAGBUVWHZIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04016167

Procedure details

A solution of 2,7-dimethoxy-1-naphthoic acid (I) (0.1 mole) in 150 ml. ether and 600 ml. liquid ammonia was treated with 1.73 g. lithium wire in small portions with stirring under argon. This was allowed to reflux (-33° C.) for 11/2 hours. Ammonium chloride was added to quench the reaction and the ammonia was allowed to evaporate. The residue was taken up in water and washed with ether. The aqueos layer was acidified with 6 N hydrochloric acid and quickly extracted three times with ether. The ether extracts were washed with saturated sodium chloride; and then treated with an ethereal solution of excess diazomethane (prepared from 20.6 g. N-methyl-N-nitrosourea).1After 1/2 hr., acetic acid was added to destroy the excess diazomethane. The solution was washed with dilute sodium carbonate, dried (MgSO4), and concentrated. The residue was crystallized from methanol; mp 90°-91° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][CH:9]=2)[C:4]=1[C:15]([OH:17])=[O:16].N.[Li].[Cl-].[NH4+].[CH3:22]COCC>>[CH3:1][O:2][C:3]1[CH:4]([C:15]([O:17][CH3:22])=[O:16])[C:5]2[C:10]([CH2:11][CH:12]=1)=[CH:9][CH:8]=[C:7]([O:13][CH3:14])[CH:6]=2 |f:3.4,^1:18|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=C(C2=CC(=CC=C2C=C1)OC)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-33 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to evaporate
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
quickly extracted three times with ether
WASH
Type
WASH
Details
The ether extracts were washed with saturated sodium chloride
ADDITION
Type
ADDITION
Details
and then treated with an ethereal solution of excess diazomethane (prepared from 20.6 g. N-methyl-N-nitrosourea).1After 1/2 hr
Duration
0.5 h
ADDITION
Type
ADDITION
Details
, acetic acid was added
CUSTOM
Type
CUSTOM
Details
to destroy the excess diazomethane
WASH
Type
WASH
Details
The solution was washed with dilute sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol

Outcomes

Product
Name
Type
Smiles
COC=1C(C2=CC(=CC=C2CC1)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.